

Spectroscopic Data for 5-Chloro-4-hydrazinylpyrimidine: A Comparative Technical Guide

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Compound of Interest

Compound Name:	5-Chloro-4-hydrazinylpyrimidine
CAS No.:	122082-97-7
Cat. No.:	B043786

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This guide provides a comprehensive analysis of the spectroscopic properties of **5-Chloro-4-hydrazinylpyrimidine**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous compounds. For comparative purposes, we present verified experimental data for 4-aminopyrimidine, a structurally related compound, to ground our predictions and offer a tangible reference point. This guide is designed to serve as a practical resource for the identification, characterization, and quality control of **5-Chloro-4-hydrazinylpyrimidine** and its derivatives.

Predicted Spectroscopic Profile of 5-Chloro-4-hydrazinylpyrimidine

The following sections detail the anticipated spectroscopic data for **5-Chloro-4-hydrazinylpyrimidine**. These predictions are derived from the analysis of substituent effects on the pyrimidine core, drawing parallels with known spectra of 5-chloropyrimidines, 4-aminopyrimidines, and organic hydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **5-Chloro-4-hydrazinylpyrimidine** is expected to be relatively simple, exhibiting signals for the two pyrimidine ring protons and the protons of the hydrazinyl group.

- **H2 and H6 Protons:** The protons at positions 2 and 6 of the pyrimidine ring are in different chemical environments. The H2 proton is deshielded by two adjacent nitrogen atoms and is expected to appear as a singlet at a downfield chemical shift, likely in the range of δ 8.5-8.7 ppm. The H6 proton, being adjacent to a nitrogen and the carbon bearing the hydrazinyl group, will also be a singlet and is predicted to resonate slightly upfield compared to H2, around δ 8.2-8.4 ppm.
- **Hydrazinyl Protons (-NHNH₂):** The protons of the hydrazinyl group are exchangeable and their chemical shift is highly dependent on the solvent, concentration, and temperature. They are expected to appear as two broad singlets. The -NH- proton, being directly attached to the electron-withdrawing pyrimidine ring, will be more deshielded, likely appearing in the δ 7.5-8.5 ppm region. The terminal -NH₂ protons are expected to be more shielded, with a predicted chemical shift in the range of δ 4.0-5.0 ppm.

The carbon NMR spectrum will provide insights into the carbon skeleton.

- **C2, C4, C5, and C6:** The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituents.
 - **C2 and C6:** These carbons, being adjacent to two and one nitrogen atom respectively, will be significantly deshielded. C2 is predicted to be the most downfield, around δ 155-158 ppm. C6 is expected in the region of δ 150-153 ppm.

- C4: The carbon atom attached to the hydrazinyl group (C4) will also be downfield due to the electronegativity of the attached nitrogens, with a predicted chemical shift of δ 158-162 ppm.
- C5: The carbon atom bearing the chlorine atom (C5) will be influenced by the halogen's inductive effect. Its resonance is predicted to be in the range of δ 115-120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The spectrum of **5-Chloro-4-hydrazinylpyrimidine** is expected to be characterized by the vibrations of the pyrimidine ring and the hydrazinyl and chloro substituents.

- N-H Stretching: The hydrazinyl group will exhibit characteristic N-H stretching vibrations. Two distinct bands are expected for the -NH₂ group in the 3350-3250 cm⁻¹ region (asymmetric and symmetric stretching). A broader band corresponding to the -NH- stretch is anticipated around 3200-3100 cm⁻¹.^[1]
- C=N and C=C Stretching: The aromatic pyrimidine ring will show a series of sharp absorption bands in the 1600-1450 cm⁻¹ region due to C=N and C=C stretching vibrations.
- N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear as a strong band around 1650-1600 cm⁻¹.
- C-Cl Stretching: The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Chloro-4-hydrazinylpyrimidine** (Molecular Formula: C₄H₅ClN₄), the expected molecular weight is approximately 144.56 g/mol .

- Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 144. An (M+2)⁺ peak at m/z 146 with about one-third the intensity of the M⁺ peak is expected due to the isotopic abundance of ³⁷Cl.

- Key Fragmentation Pathways: The fragmentation of hydrazinyl derivatives can be complex. [2] Common fragmentation pathways for **5-Chloro-4-hydrazinylpyrimidine** may include:
 - Loss of the hydrazinyl radical ($\bullet\text{NHNH}_2$) to give a fragment at m/z 113.
 - Loss of a nitrogen molecule (N_2) from the hydrazinyl group.
 - Cleavage of the pyrimidine ring, leading to smaller charged fragments.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions.[3] For **5-Chloro-4-hydrazinylpyrimidine**, the presence of the auxochromic hydrazinyl group is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrimidine. The λ_{max} is predicted to be in the range of 270-300 nm in a polar solvent like ethanol or methanol.

Comparative Spectroscopic Data: 4-Aminopyrimidine

To provide a practical reference, we present the experimental spectroscopic data for 4-aminopyrimidine (Molecular Formula: $\text{C}_4\text{H}_5\text{N}_3$, Molecular Weight: 95.11 g/mol). The amino group serves as a good electronic and structural analogue to the hydrazinyl group, making this a valuable comparison.

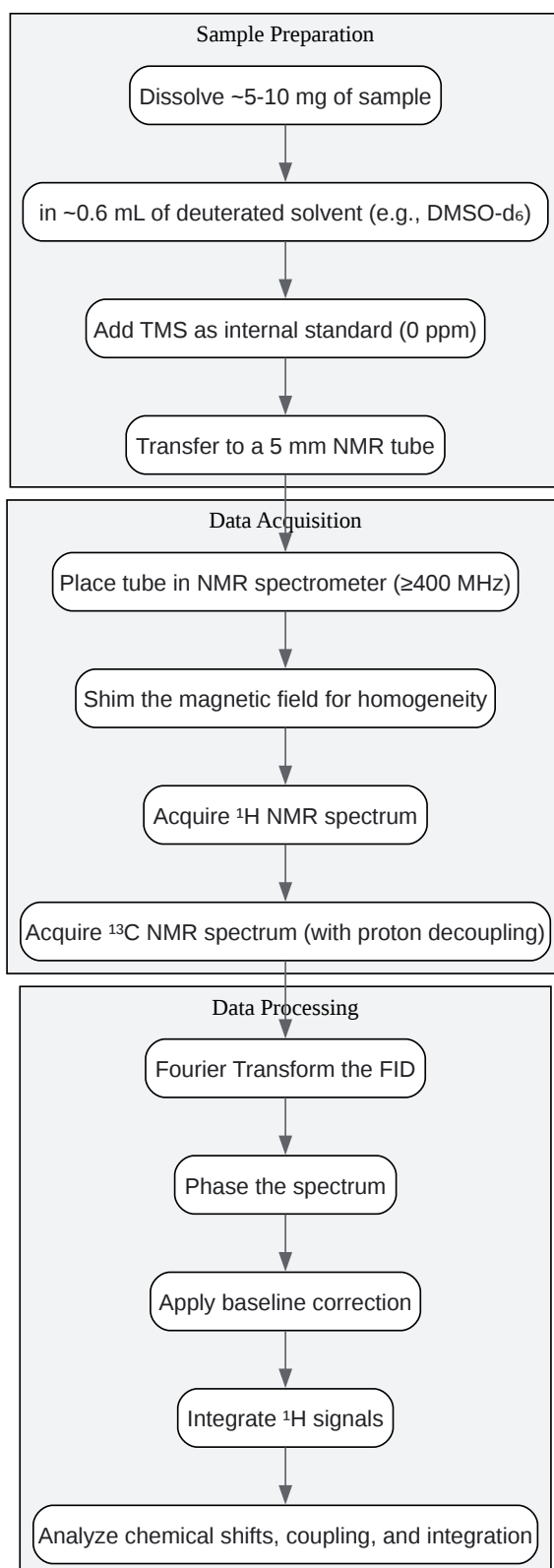
Spectroscopic Technique	4-Aminopyrimidine Data	Source
¹ H NMR (DMSO-d ₆)	δ 8.55 (s, 1H), 8.05 (d, 1H), 6.55 (d, 1H), 6.45 (br s, 2H, NH ₂)	[4]
¹³ C NMR	Data not readily available in cited sources.	
IR (KBr pellet)	3300, 3170 cm ⁻¹ (N-H stretch), 1670 cm ⁻¹ (N-H bend), 1580, 1480 cm ⁻¹ (C=N, C=C stretch)	[5]
Mass Spec (EI)	m/z 95 (M ⁺ , 100%), 68, 41	[6]
UV-Vis	λ _{max} at 232 nm and 275 nm in ethanol.	

Experimental Methodologies: A Rationale-Driven Approach

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental design. The following protocols are recommended for the characterization of **5-Chloro-4-hydrazinylpyrimidine**, with explanations for the key procedural choices.

NMR Spectroscopy Workflow

The goal is to obtain high-resolution spectra that allow for unambiguous assignment of all proton and carbon signals.



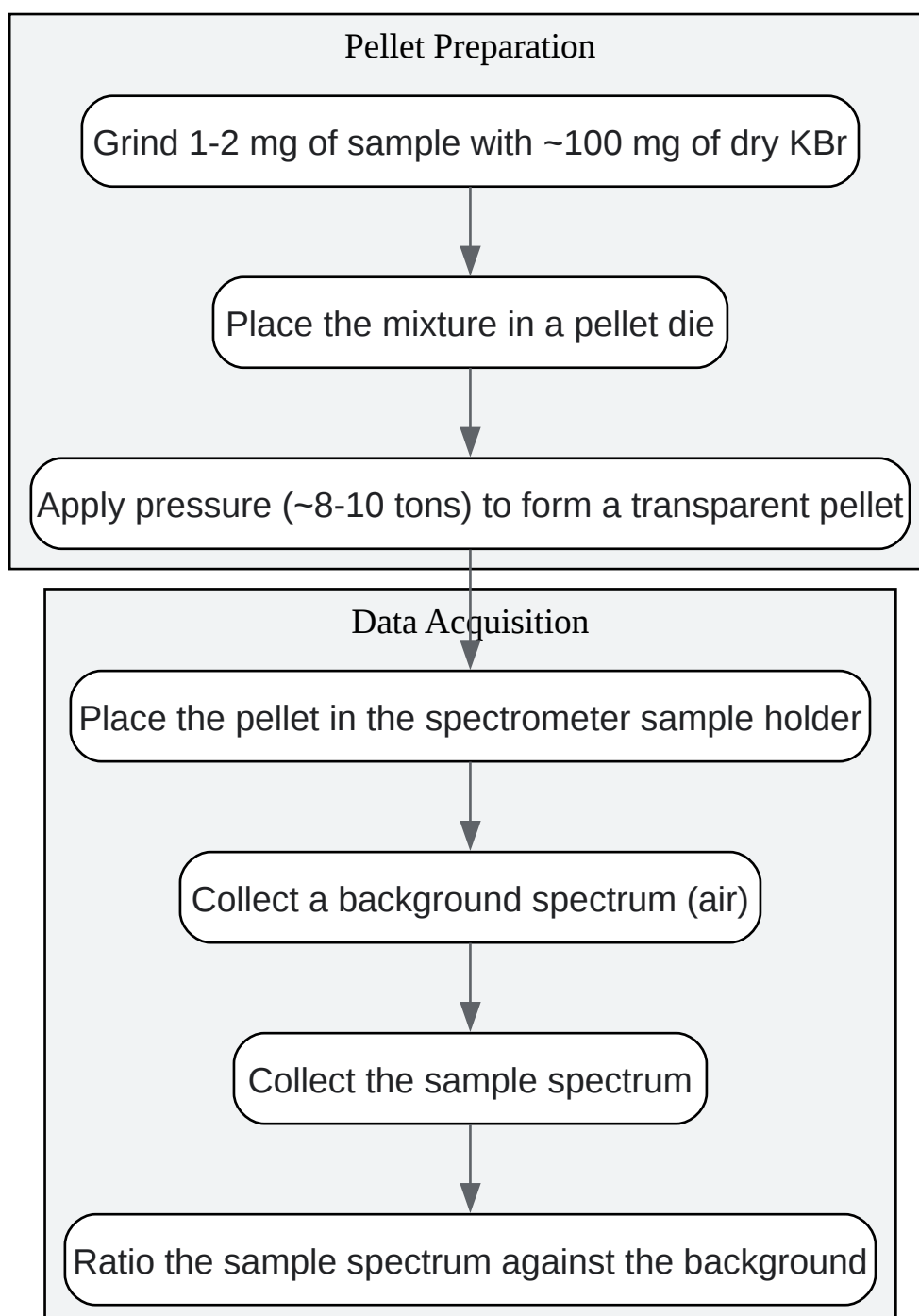
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Caption: Workflow for NMR data acquisition and processing.

- Choice of Solvent (Causality): DMSO- d_6 is a preferred solvent for this compound due to its high polarity, which should ensure good solubility. Importantly, it does not exchange protons with the analyte as readily as D_2O , which would cause the N-H signals to disappear.
- Field Strength (Causality): A spectrometer with a field strength of at least 400 MHz is recommended to achieve good signal dispersion, which is crucial for resolving closely spaced peaks in the aromatic region.[7]
- Proton Decoupling in ^{13}C NMR (Causality): Proton decoupling simplifies the ^{13}C spectrum by collapsing the carbon signals into singlets, which increases the signal-to-noise ratio and makes the spectrum easier to interpret.

FTIR Spectroscopy Workflow (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. The objective is to disperse the sample uniformly in an IR-transparent matrix to minimize light scattering.[8]



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Caption: Workflow for FTIR data acquisition using the KBr pellet method.

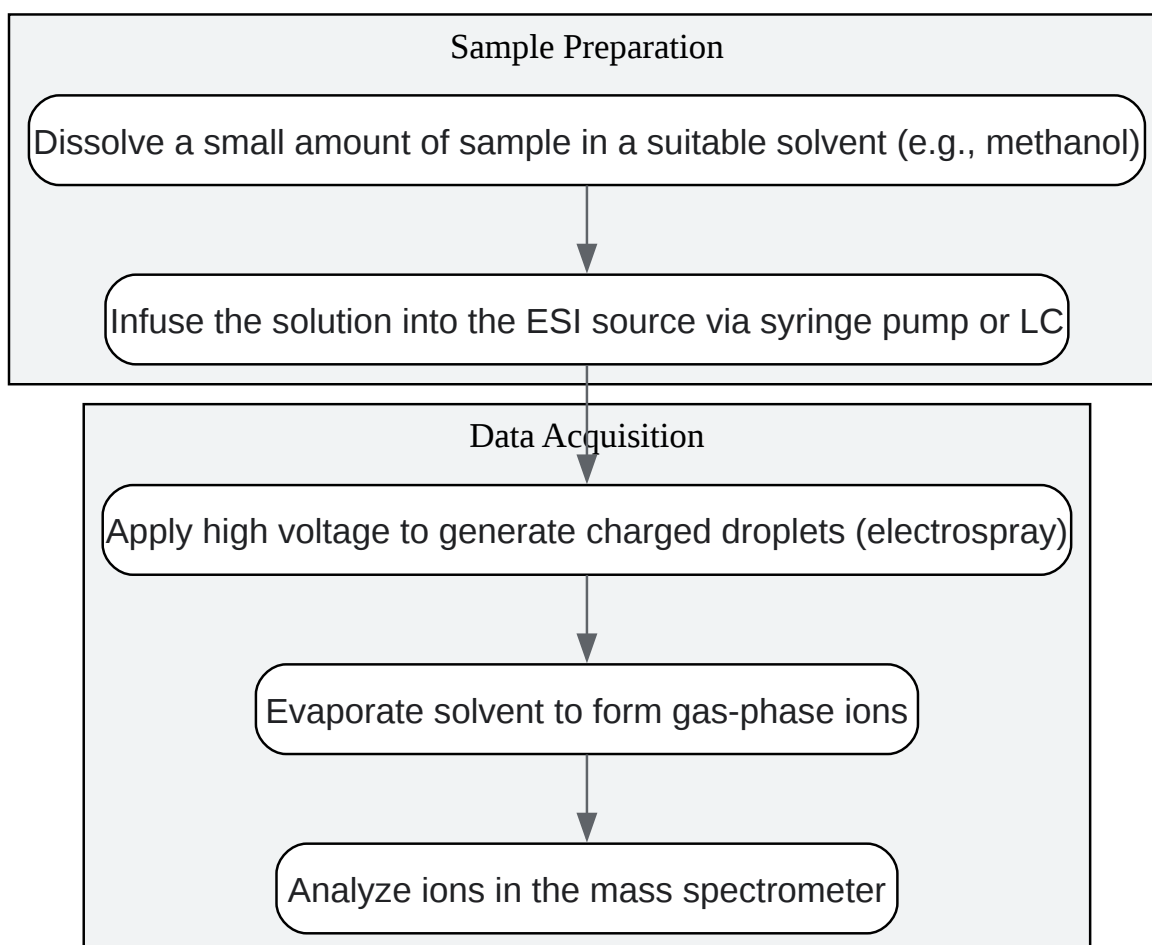
- Why KBr? (Causality): Potassium bromide is used because it is transparent to infrared radiation in the typical mid-IR range ($4000-400\text{ cm}^{-1}$) and it is a soft salt that can be pressed

into a transparent disk.[9]

- Grinding (Causality): The sample and KBr must be ground to a very fine powder to reduce scattering of the infrared beam, which would otherwise lead to a sloping baseline and distorted peak shapes.[8]

Mass Spectrometry Workflow (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like **5-Chloro-4-hydrazinylpyrimidine**, as it typically produces the protonated molecular ion with minimal fragmentation.[10]



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Caption: Workflow for ESI-Mass Spectrometry.

- Choice of ESI (Causality): ESI is chosen because it is a "soft" ionization method that is less likely to cause fragmentation of the parent molecule compared to harder techniques like electron ionization. This is advantageous for confirming the molecular weight of the compound.[\[6\]](#)[\[11\]](#)
- Solvent Choice (Causality): A polar protic solvent like methanol is typically used in ESI as it readily supports the formation of ions in solution and is volatile enough for efficient desolvation in the ESI source.

Conclusion

This guide presents a comprehensive, albeit predicted, spectroscopic profile of **5-Chloro-4-hydrazinylpyrimidine**, contextualized with experimental data from the analogous compound, 4-aminopyrimidine. The provided methodologies are grounded in established scientific principles to ensure the acquisition of reliable and interpretable data. This document aims to be a valuable tool for researchers working with this and related pyrimidine derivatives, facilitating their identification, characterization, and further development.

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